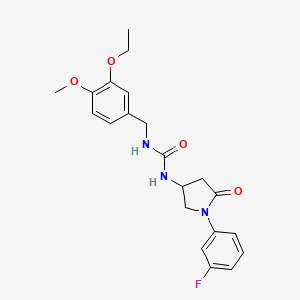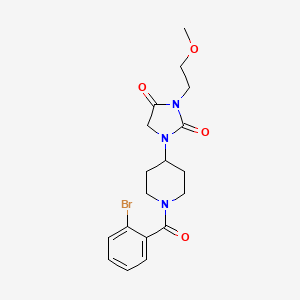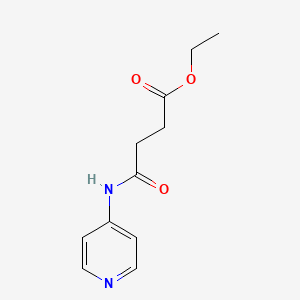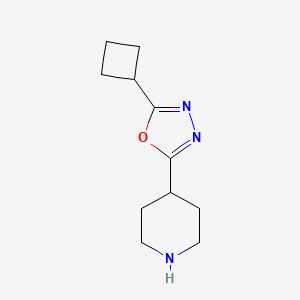![molecular formula C17H17N3O3 B2677019 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034208-95-0](/img/structure/B2677019.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. BAY 41-2272 has been widely used in scientific research to investigate the role of sGC in various biological systems.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. The optimization of the spacer length linking two pharmacophoric moieties and the substitution of previously used groups with more flexible chains have shown that these modifications can achieve high inhibitory activities. This indicates the potential application of urea derivatives in the treatment of diseases related to enzyme inhibition, such as Alzheimer's disease (Vidaluc et al., 1995).
Antihyperglycemic Agents
Urea derivatives have also been identified as potent antihyperglycemic agents. By synthesizing a series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, researchers have found compounds that significantly enhance insulin sensitivity, indicating their potential in diabetes management (Cantello et al., 1994).
Anticancer Potential
Research into 1-aryl-3-(2-chloroethyl) ureas has shown these compounds to possess cytotoxic effects on human adenocarcinoma cells in vitro. This suggests their potential application as anticancer agents, highlighting the diverse therapeutic possibilities of urea derivatives (Gaudreault et al., 1988).
Anti-microbial Activity
Novel urea derivatives have demonstrated significant anti-microbial activity against selected Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. This suggests their application in developing new antimicrobial agents (Shankar et al., 2017).
Complexation and Molecular Devices
The complexation properties of urea derivatives with cyclodextrins have been studied, showing that these complexes can function as molecular devices. This application in material science and nanotechnology underscores the versatility of urea derivatives in scientific research (Lock et al., 2004).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(20-14-3-4-15-16(6-14)23-10-22-15)19-8-11-5-13(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFXVRHJRVSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)


![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2(1H)-one](/img/structure/B2676941.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)
![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)
![3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676955.png)
![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)